molecular formula C28H27FN4O2S B2945550 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391917-91-2

4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2945550
CAS No.: 391917-91-2
M. Wt: 502.61
InChI Key: YQCBJKKGPWOPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a tert-butyl group at the para position. The benzamide is linked via a methylene bridge to a 1,2,4-triazole ring, which is further substituted at position 4 with a 4-fluorophenyl group and at position 5 with a (2-oxo-2-phenylethyl)sulfanyl moiety.

Properties

IUPAC Name

4-tert-butyl-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2S/c1-28(2,3)21-11-9-20(10-12-21)26(35)30-17-25-31-32-27(33(25)23-15-13-22(29)14-16-23)36-18-24(34)19-7-5-4-6-8-19/h4-16H,17-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCBJKKGPWOPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Benzamide Moiety: This can be done through an amide coupling reaction using benzoyl chloride and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Triazole vs. Thiadiazole/Imidazole Derivatives: Compound from : Replaces the triazole with a 1,2,4-thiadiazole ring, introducing a 4-fluoro-2-methylphenyl substituent. Compound from : Incorporates an imidazole-oxadiazole hybrid structure. The oxadiazole’s electron-withdrawing nature may enhance polarity, affecting solubility and membrane permeability relative to the target compound’s triazole .

Substituent Variations

  • Sulfanyl-Linked Groups: 2-Oxo-2-phenylethyl (Target) vs. Trifluoromethylbenzyl (): The trifluoromethyl group in ’s compound increases lipophilicity (logP ≈ 4.2 vs. target’s ~3.8), enhancing blood-brain barrier penetration but risking off-target effects . Hydroxyamino-oxoethyl (): The hydroxamic acid moiety in enables metal chelation, suggesting utility in metalloenzyme inhibition (e.g., histone deacetylases), unlike the target’s neutral oxoethyl group .
  • Aromatic Substituents :

    • 4-Fluorophenyl (Target) vs. 2,4-Difluorophenyl () : The additional fluorine in ’s analogues increases electronegativity, strengthening hydrogen bonding with targets like kinase ATP pockets .

Spectroscopic Differentiation

  • IR and NMR Profiles :
    • The target’s IR spectrum lacks the νS-H band (~2500–2600 cm⁻¹), confirming the thione tautomer, similar to ’s compounds .
    • NMR data (e.g., δ 7.8–8.2 ppm for triazole protons) align with ’s findings, where substituent-induced chemical shift changes in regions A (39–44 ppm) and B (29–36 ppm) highlight electronic effects of the 4-fluorophenyl group .

Physicochemical and Bioactivity Comparisons

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol 450.5 g/mol ~460 g/mol
logP (Predicted) 3.8 4.1 4.2
Solubility (aq., mg/mL) <0.1 <0.05 <0.01

The tert-butyl group in the target compound improves solubility slightly compared to ’s trifluoromethylbenzyl group, which is highly lipophilic .

Bioactivity Implications

  • Antimicrobial Potential: ’s triazole derivatives show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), suggesting the target compound may share similar efficacy .
  • Enzyme Inhibition : ’s hydroxamic acid derivatives exhibit IC₅₀ values <100 nM for HDACs, whereas the target’s neutral sulfanyl group may shift activity toward kinases or proteases .

Biological Activity

4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C28H28FN5O2S
  • Molecular Weight : 509.6 g/mol
  • CAS Number : 393841-26-4

The structure features a triazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its interaction with biological targets.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives of triazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-725.72Apoptosis induction
Compound BU8745.20Cell cycle arrest
Compound CHeLa30.50Inhibition of angiogenesis

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression and inflammation. Studies on related triazole derivatives have shown moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%)Reference
COX-260%
LOX-555%
AChE40%

The proposed mechanisms through which this compound exerts its biological effects include:

  • Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death.
  • Apoptotic Pathways Activation : Evidence indicates that these compounds activate caspases and other apoptotic markers leading to programmed cell death.

Study on Anticancer Efficacy

A study focused on a structurally similar compound demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The compound was administered in varying doses, revealing an IC50 value of approximately 25 μM, indicating effective cytotoxicity.

Clinical Relevance

While clinical data specifically for this compound is limited, related compounds have progressed into clinical trials targeting various cancers due to their promising preclinical results.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of intermediates like 4-fluoroaniline and thiol-containing precursors. Key steps include:

  • Thiol incorporation : Use sodium azide or potassium carbonate to introduce the sulfanyl group (see analogous protocols in and ).
  • Triazole ring formation : Optimize cyclization using trichloroisocyanuric acid (TCICA) in acetonitrile ( ).
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the final product. Reaction yields improve with temperature control (25–40°C) and inert atmospheres (N₂/Ar) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm), fluorophenyl (δ ~7.2–7.8 ppm), and sulfanyl-linked carbonyl groups ( ).
  • FT-IR : Confirm C=O (1690–1720 cm⁻¹) and S–C (650–700 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode).
  • X-ray crystallography : Resolve crystal structures for analogs with similar triazole cores ().

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Target bacterial proliferation enzymes like acps-pptase ().
  • Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains.
  • Cytotoxicity profiling : Screen against mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity .

Advanced Research Questions

Q. How can computational methods (DFT, MD) elucidate the compound’s interaction with bacterial enzyme targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with structurally related triazoles ( ).
  • Molecular Dynamics (MD) : Simulate binding to acps-pptase over 100 ns trajectories. Analyze RMSD (root-mean-square deviation) and hydrogen-bonding networks using software like GROMACS .

Q. What strategies resolve contradictions in reported biochemical pathway effects of triazole derivatives?

  • Methodological Answer :

  • Pathway mapping : Use transcriptomics (RNA-seq) to compare gene expression profiles in bacterial models treated with the compound versus controls.
  • Metabolomics : Track downstream metabolites (e.g., acyl carrier proteins) via LC-MS to validate enzyme inhibition ().
  • Kinetic assays : Measure time-dependent inhibition constants (Kᵢ) to distinguish competitive/non-competitive mechanisms .

Q. How can regioselectivity challenges in modifying the triazole core be addressed for derivative synthesis?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., tert-butyl) during sulfanyl or fluorophenyl substitutions ( ).
  • Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance selectivity.
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What experimental designs are recommended for studying metabolic stability in preclinical models?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic byproducts.
  • CYP450 inhibition screening : Identify cytochrome interactions using fluorogenic substrates ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.